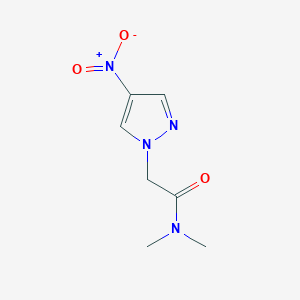

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

概要

説明

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitro group attached to the pyrazole ring and a dimethylacetamide moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-nitro-1H-pyrazole with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions:

Oxidation: The nitro group in N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo reduction reactions to form amino derivatives. Common reducing agents used in these reactions include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups. These reactions are typically carried out using halogenating agents like bromine or chlorine.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, sodium borohydride

Halogenating Agents: Bromine, chlorine

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions

Major Products Formed:

Amino Derivatives: Formed by reduction of the nitro group

Halogenated Derivatives: Formed by electrophilic substitution reactions

Carboxylic Acids and Amines: Formed by hydrolysis of the amide bond

科学的研究の応用

Chemistry: N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is used to study the effects of nitro-substituted pyrazoles on cellular processes. It is also used as a reference compound in the development of analytical methods for the detection and quantification of pyrazole derivatives in biological samples.

Medicine: this compound has shown potential as a lead compound in the development of new drugs for the treatment of various diseases. Its derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. It is also used as a precursor in the synthesis of high-performance materials such as polymers and resins.

作用機序

The mechanism of action of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the interaction of the nitro group with cellular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules such as proteins and DNA. These interactions can lead to the inhibition of key cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation.

類似化合物との比較

- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

- N,N-dimethyl-2-(4-chloro-1H-pyrazol-1-yl)acetamide

- N,N-dimethyl-2-(4-methyl-1H-pyrazol-1-yl)acetamide

Comparison: N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents on the pyrazole ring, this compound exhibits higher reactivity in reduction and substitution reactions. Additionally, the nitro group enhances its potential as a lead compound in drug development due to its ability to form reactive intermediates that can interact with cellular targets.

生物活性

N,N-Dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 198.18 g/mol

- Structure : The presence of a nitro group at the 4-position of the pyrazole ring significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular macromolecules such as proteins and DNA, leading to alterations in key cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit various cellular functions, contributing to its potential therapeutic effects .

Biological Activities

This compound has been studied for several biological activities:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC values in the low micromolar range against cancer cells such as MCF7 and A549 .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | 49.85 |

These findings underscore the potential of this compound as a lead structure for developing new anticancer agents.

Case Studies

Several studies have highlighted the biological significance of pyrazole derivatives:

- Antiproliferative Studies : A study assessing various pyrazole derivatives found that those with a nitro substitution exhibited enhanced antiproliferative activity against a panel of cancer cell lines, including ovarian and breast cancer models. The mechanism involved cell cycle arrest and induction of apoptosis .

- CDK Inhibition : Pyrazole derivatives have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. One derivative demonstrated potent CDK2 inhibitory activity with an IC value as low as 0.005 µM, showcasing the therapeutic potential of pyrazole-based compounds in cancer treatment .

Applications in Drug Development

The compound serves as a reference in medicinal chemistry for studying nitro-substituted pyrazoles' effects on cellular processes. Its derivatives are being investigated for anti-inflammatory, antimicrobial, and anticancer activities, indicating its versatility in drug development .

特性

IUPAC Name |

N,N-dimethyl-2-(4-nitropyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-9(2)7(12)5-10-4-6(3-8-10)11(13)14/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXGENPDNUUZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。